Cas no 13207-63-1 (5-Iodoquinolin-8-ol)
5-Iodoquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Iodoquinolin-8-ol
- 5-iodo-8-quinolinol
- 8-Quinolinol, 5-iodo-
- 5-iodo-8-hydroxyquinoline
- 5-iodo-8-hydroxy-quinoline
- 5-iodo-quinolin-8-ol
- 5-Jod-chinolin-8-ol
- 8-Hydroxy-5-iodoquinoline
- AC1L3VRC
- AC1Q4PJO
- NCIOpen2_009024
- NSC53183
- SureCN113423
- Iodoquin
- 8-Quinolinol, 5-iodo- 5-Iodo-8-hydroxyquinoline
- SB68985
- NCI60_004307
- FT-0705548
- InChI=1/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12
- TQR0346
- MFCD18414851
- CHEMBL1973599
- DTXSID80157344
- SUQZNPQQZDQDPJ-UHFFFAOYSA-N
- 13207-63-1
- NSC 53183
- E86781
- NSC-53183
- SY301285
- AKOS016010704
- SCHEMBL113423
-
- Inchi: 1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
- InChI Key: SUQZNPQQZDQDPJ-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C2C1=CC=CN=2)O
Computed Properties
- Exact Mass: 270.94898
- Monoisotopic Mass: 270.949407
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.1
Experimental Properties
- Density: 1.974
- Boiling Point: 239.7°C (rough estimate)
- Flash Point: 190.1°C
- Refractive Index: 1.768
- PSA: 33.12
5-Iodoquinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000368-1g |
5-Iodo-8-hydroxyquinoline |
13207-63-1 | 98% | 1g |
$875.06 | 2022-04-03 | |
| Alichem | A189000368-5g |
5-Iodo-8-hydroxyquinoline |
13207-63-1 | 98% | 5g |
$2,235.69 | 2022-04-03 | |
| Alichem | A189000368-10g |
5-Iodo-8-hydroxyquinoline |
13207-63-1 | 98% | 10g |
$2,626.64 | 2022-04-03 | |
| Chemenu | CM125933-1g |
5-iodoquinolin-8-ol |
13207-63-1 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM125933-1g |
5-iodoquinolin-8-ol |
13207-63-1 | 95% | 1g |
$330 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795553-1g |
5-Iodoquinolin-8-ol |
13207-63-1 | 98% | 1g |
¥3118.00 | 2024-08-09 |
5-Iodoquinolin-8-ol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 5-Iodoquinolin-8-ol
Comprehensive Overview of 5-Iodoquinolin-8-ol (CAS No. 13207-63-1): Properties, Applications, and Research Insights
5-Iodoquinolin-8-ol (CAS No. 13207-63-1) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique iodo-substituted quinoline structure, serves as a versatile intermediate in organic synthesis and drug development. Its molecular formula, C9H6INO, and molecular weight of 271.06 g/mol make it a valuable building block for designing complex molecules.
Recent trends in quinoline-based compounds highlight their growing importance in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Researchers are increasingly exploring 5-Iodoquinolin-8-ol due to its potential role in modulating biological pathways. The compound's iodine atom offers distinct reactivity, enabling selective cross-coupling reactions like Suzuki-Miyaura or Sonogashira reactions, which are pivotal in modern drug discovery.
From a synthetic perspective, 5-Iodoquinolin-8-ol exhibits remarkable stability under various conditions, making it suitable for multi-step organic transformations. Its 8-hydroxyquinoline moiety is particularly noteworthy, as this structural feature is often associated with metal-chelating properties. This has led to investigations into its applications in catalysis and fluorescent probes, aligning with the rising demand for functionalized heterocycles in materials science.
In the context of green chemistry, researchers are evaluating eco-friendly synthetic routes for iodoquinoline derivatives. A 2023 study highlighted the use of microwave-assisted synthesis to reduce reaction times and improve yields for similar compounds, a methodology that could be adapted for 5-Iodoquinolin-8-ol production. Such advancements address the pharmaceutical industry's push toward sustainable manufacturing practices.
The compound's physicochemical properties, including its melting point (reported between 180–185°C) and solubility profile (soluble in polar organic solvents like DMSO and DMF), are critical for formulation scientists. These characteristics influence its applicability in drug delivery systems, a topic frequently searched in academic and industrial databases. Notably, the quinoline scaffold is a recurring motif in FDA-approved drugs, underscoring the relevance of derivatives like 5-Iodoquinolin-8-ol.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 5-Iodoquinolin-8-ol purity and stability. Recent publications emphasize the importance of high-purity intermediates in API synthesis, driving demand for rigorous quality control protocols. This aligns with industry concerns about process impurities and their impact on drug safety profiles.
Emerging applications in agrochemicals have also been explored, with quinoline derivatives showing promise as eco-friendly pesticides. While 5-Iodoquinolin-8-ol itself isn't commercially used in this sector, its structural analogs demonstrate bioactive properties against plant pathogens, suggesting potential derivative development opportunities.
From a market perspective, the global fine chemicals sector shows steady growth for specialized intermediates like 5-Iodoquinolin-8-ol. Suppliers increasingly provide detailed technical data sheets and COA (Certificate of Analysis) documentation to meet regulatory requirements—a frequently searched topic among procurement specialists.
Ongoing research investigates the compound's potential in photodynamic therapy, leveraging the quinoline core's light-absorbing properties. Preliminary studies suggest that halogenated quinolines could serve as photosensitizers, though further validation is needed. This connects to broader interest in non-invasive treatment modalities across medical forums.
Storage recommendations for 5-Iodoquinolin-8-ol typically advise protection from light and moisture at room temperature, reflecting standard practices for air-sensitive organoiodine compounds. These handling protocols are crucial for maintaining compound integrity during transportation and storage—a practical consideration often queried in chemical logistics discussions.
In summary, 5-Iodoquinolin-8-ol (CAS No. 13207-63-1) represents a multifaceted compound with expanding applications across drug discovery, materials science, and specialty chemistry. Its synthetic versatility and structural features continue to inspire innovative research, positioning it as a compound of enduring scientific and industrial relevance.
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